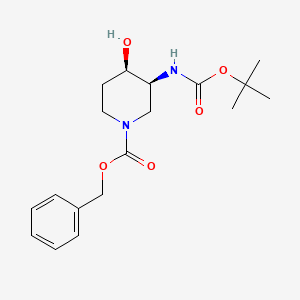
(3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate
説明
The compound is a chiral piperidine derivative, which is a class of compounds that have garnered interest due to their presence in various bioactive molecules and pharmaceuticals. The specific stereochemistry of (3S,4R) indicates the spatial arrangement of the substituents around the piperidine ring, which can significantly influence the compound's biological activity and synthesis complexity.
Synthesis Analysis
The synthesis of related chiral piperidine derivatives has been explored in several studies. For instance, an enantioselective synthesis of a similar compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a key step, highlighting the importance of controlling stereochemistry during the synthesis . Another study improved the synthesis of a related compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, by employing a modified Pictet-Spengler reaction, achieving high yield and enantiomeric excess . These methods underscore the advancements in synthesizing complex chiral piperidine derivatives with high stereochemical control.
Molecular Structure Analysis
The molecular structure of chiral piperidine derivatives is characterized by the presence of multiple stereocenters, which are crucial for their biological function. The stereochemistry is often determined using spectroscopic methods such as NMR, as seen in the synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids, where the absolute configuration was assigned by 1H NMR spectroscopy .
Chemical Reactions Analysis
Chiral piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives were reacted with L-selectride to yield cis isomers, and subsequent reactions led to the formation of trans isomers, demonstrating the versatility of these compounds in stereoselective reactions . Additionally, the ring expansion of azabicyclo[3.3.0]octane systems to chiral piperidine derivatives has been shown to be highly diastereoselective, which is critical for obtaining the desired stereochemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of chiral piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of tert-butoxycarbonyl (Boc) groups and other protecting groups affects the compound's stability and reactivity, which is important for its handling and use in further chemical transformations. The large-scale preparation of analogs from L-aspartic acid demonstrates the practical aspects of synthesizing these compounds with high yield and diastereoselectivity, which is relevant for industrial applications .
科学的研究の応用
Utilization in Synthesis of Chiral Bicyclic Piperidines
Researchers have synthesized new, chiral bicyclic 3-hydroxypiperidines from β-amino alcohols, demonstrating a high diastereoselective ring expansion. This process elucidates the influence of stereogenic centers on diastereoselectivity, and the compounds synthesized may have implications in medicinal chemistry (Wilken et al., 1997).
Stereoselective Syntheses in Organic Chemistry
The compound has been used in the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. This involves a reaction with L-selectride, yielding cis isomers in quantitative yield, and the Mitsunobu reaction for the formation of trans isomers. Such processes are crucial in developing stereoisomerically pure compounds for pharmaceutical applications (Boev et al., 2015).
Mechanistic Studies in Organic Transformations
The compound's tert-butyloxycarbonyl (Boc) group has been studied for its migration mechanisms via base-generated alkoxides. Understanding these mechanisms is vital in synthetic organic chemistry for developing more efficient synthesis pathways (Xue & Silverman, 2010).
Synthesis of Protease Inhibitors
Researchers have synthesized analogs of this compound as part of their work in developing protease inhibitors, which are significant in treating diseases like HIV and certain cancers. The synthesis methods and the resulting compounds' inhibitory activities provide valuable insights into drug development (Rich, Sun, & Ulm, 1980).
Enzyme-catalyzed Kinetic Resolution
The compound has been used in studies involving the enzyme-catalyzed kinetic resolution of piperidine hydroxy esters. Such research is crucial in developing methods to obtain enantiomerically pure compounds, a significant challenge in pharmaceutical chemistry (Solymár, Forró, & Fülöp, 2004).
Inhibitor Synthesis for Glycoside Hydrolases
The synthesis of carbohydrate-like dihydrooxazines and tetrahydrooxazines using derivatives of this compound demonstrates its potential as an inhibitor for glycoside hydrolases. Such inhibitors are explored for their therapeutic potential in various diseases (Best et al., 2002).
特性
IUPAC Name |
benzyl (3S,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-11-20(10-9-15(14)21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHDMZDTYNCUBC-LSDHHAIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CCC1O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN(CC[C@H]1O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B3034222.png)
![4-(2-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}ethoxy)-1,2,5-oxadiazol-3-amine](/img/structure/B3034225.png)
![2-[(Carboxymethyl)sulfanyl]propanoic acid](/img/structure/B3034226.png)

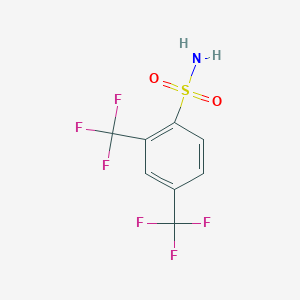
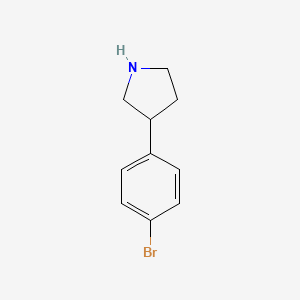
![benzyl N-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}carbamate](/img/structure/B3034231.png)

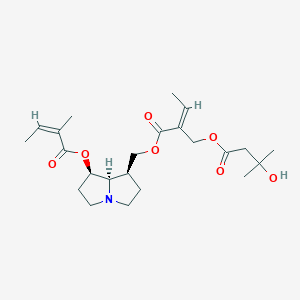

![3-[(3,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B3034239.png)
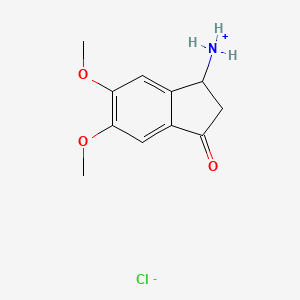
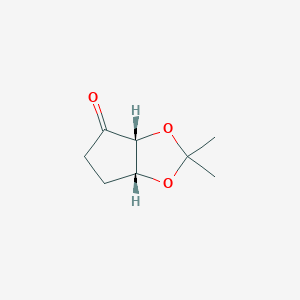
![2-[(E)-1-(4-fluorophenyl)ethylidene]-1-hydrazinecarbothioamide](/img/structure/B3034244.png)